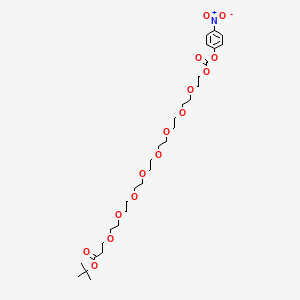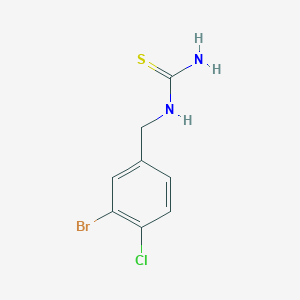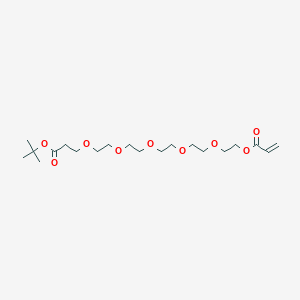
(4-nitrophenyl carbonate)-PEG8-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl carbonate)-PEG8-t-butyl ester is a compound that combines the properties of polyethylene glycol (PEG) with a nitrophenyl carbonate group and a t-butyl ester. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in both aqueous and organic solvents, and its ability to form stable linkages with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl carbonate)-PEG8-t-butyl ester typically involves the reaction of PEG8 with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The t-butyl ester group is introduced by reacting the intermediate product with t-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl carbonate)-PEG8-t-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrophenyl carbonate group can be substituted by nucleophiles such as amines or alcohols, forming stable carbamate or carbonate linkages.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of PEG8 and 4-nitrophenol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, methanol
Catalysts: Triethylamine, hydrochloric acid
Major Products
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Hydrolysis Products: PEG8 and 4-nitrophenol
Applications De Recherche Scientifique
(4-nitrophenyl carbonate)-PEG8-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of PEGylated compounds, which are important in drug delivery systems.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Medicine: Utilized in the development of PEGylated drugs that have enhanced pharmacokinetic properties.
Industry: Applied in the production of advanced materials such as hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of (4-nitrophenyl carbonate)-PEG8-t-butyl ester involves the formation of stable linkages with nucleophiles. The nitrophenyl carbonate group acts as a leaving group, facilitating the formation of carbamate or carbonate bonds. This reaction is often used to modify biomolecules, enhancing their solubility, stability, and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-nitrophenyl chloroformate): Similar in structure but lacks the PEG and t-butyl ester groups.
(4-nitrophenyl carbonate)-PEG4-t-butyl ester: Similar but with a shorter PEG chain.
(4-nitrophenyl carbonate)-PEG8-methyl ester: Similar but with a methyl ester group instead of t-butyl.
Uniqueness
(4-nitrophenyl carbonate)-PEG8-t-butyl ester is unique due to its combination of a long PEG chain and a t-butyl ester group, which provides enhanced solubility and stability compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49NO15/c1-30(2,3)46-28(32)8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-29(33)45-27-6-4-26(5-7-27)31(34)35/h4-7H,8-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPXTTZWLGHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)










![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)

